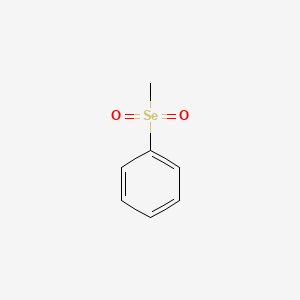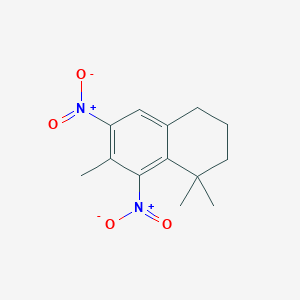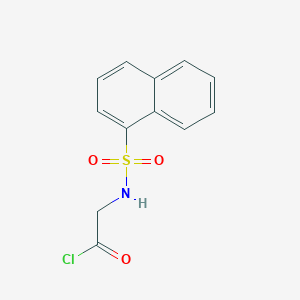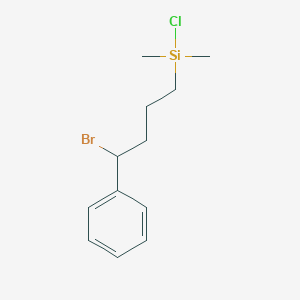
(Methaneselenonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Methaneselenonyl)benzene is an organoselenium compound that features a benzene ring substituted with a methaneselenonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Methaneselenonyl)benzene typically involves the introduction of a methaneselenonyl group to a benzene ring. One common method is the reaction of benzene with methaneselenonyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(Methaneselenonyl)benzene undergoes various chemical reactions, including:
Oxidation: The methaneselenonyl group can be oxidized to form selenoxides or selenones.
Reduction: Reduction of this compound can yield selenides.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
(Methaneselenonyl)benzene has several scientific research applications:
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of selenium-based therapeutics.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of (Methaneselenonyl)benzene involves its interaction with various molecular targets. The methaneselenonyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and proteins, modulating their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonylbenzene: Similar structure but contains a sulfur atom instead of selenium.
Methaneselenonyl toluene: Contains a methyl group on the benzene ring in addition to the methaneselenonyl group.
Selenobenzene: Contains a selenium atom directly bonded to the benzene ring.
Uniqueness
(Methaneselenonyl)benzene is unique due to the presence of the methaneselenonyl group, which imparts distinct chemical and physical properties compared to its sulfur analogs
Propriétés
Numéro CAS |
98750-90-4 |
|---|---|
Formule moléculaire |
C7H8O2Se |
Poids moléculaire |
203.11 g/mol |
Nom IUPAC |
methylselenonylbenzene |
InChI |
InChI=1S/C7H8O2Se/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3 |
Clé InChI |
LPEGUGMMXHZZJD-UHFFFAOYSA-N |
SMILES canonique |
C[Se](=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14352689.png)




![3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol](/img/structure/B14352721.png)

![N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide](/img/structure/B14352730.png)

![[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane)](/img/structure/B14352756.png)



